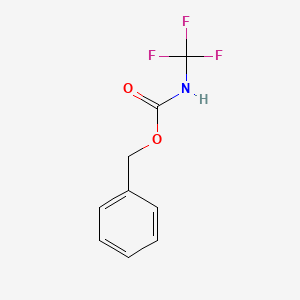

Trifluoromethyl-carbamic acid benzyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

benzyl N-(trifluoromethyl)carbamate |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)13-8(14)15-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |

InChI Key |

LCRSUTUCBSMVCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Trifluoromethyl Carbamic Acid Benzyl Ester

Reactions Involving the Carbamic Acid Moiety

The carbamic acid moiety is central to the molecule's reactivity, participating in various transformations such as hydrolysis, transamidation, and reactions with strong nucleophiles.

Hydrolysis and Solvolysis Pathways

The hydrolysis and solvolysis of carbamate (B1207046) esters can proceed through different mechanisms depending on the reaction conditions and the substrate's structure. For compounds structurally similar to Trifluoromethyl-carbamic acid benzyl (B1604629) ester, such as benzyl fluoroformate, the solvolysis is believed to occur via an addition-elimination mechanism, with the initial addition of the solvent molecule being the rate-determining step. mdpi.com This pathway is strongly indicated by the fluorine/chlorine rate ratios when comparing the solvolysis of benzyl fluoroformate to its chloroformate counterpart. mdpi.com

In binary solvent mixtures, such as trifluoroethanol (TFE) and ethanol, the reaction product is predominantly formed from the attack of the more nucleophilic ethanol. mdpi.com Alkaline hydrolysis of related N-protected amino acid derivatives has been shown to selectively cleave an ester group while leaving the carbamate group intact, suggesting that the carbamate linkage possesses considerable stability under certain basic conditions. beilstein-journals.org However, acidic conditions can be employed to remove the benzyloxycarbonyl (Cbz) protecting group, a reaction fundamental to peptide synthesis. wikipedia.org

Transamidation and Transcarbamoylation Reactions

The carbonyl carbon of the carbamate is an electrophilic center, susceptible to attack by nucleophiles, which can lead to transamidation or transcarbamoylation reactions. While specific studies on Trifluoromethyl-carbamic acid benzyl ester are not prevalent, the reactivity can be inferred from related chemistry. For instance, N-trifluoromethylcarbamoyl fluorides, generated from isothiocyanates, readily react with a variety of nucleophiles including amines, alcohols, and phenols to yield the corresponding N-trifluoromethyl-substituted ureas and carbamates. researchgate.net This demonstrates the susceptibility of the N-CF3 substituted carbonyl group to nucleophilic attack.

The synthesis of N-trifluoromethyl amides can be achieved from carboxylic acid halides and isothiocyanates in the presence of silver fluoride (B91410), a method that allows for the formation of a wide range of N-CF3 amides. nih.gov These transformations underscore the potential for the carbamic acid moiety in this compound to react with amines or other nucleophiles, displacing the benzyloxy group.

Reactions with Organometallic Species and Strong Bases

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles and strong bases. Their reaction with esters typically proceeds via a sequential addition-elimination-addition mechanism to yield tertiary alcohols after hydrolysis. libretexts.org In the case of this compound, the reaction is expected to be multifaceted. The acidic proton on the carbamate nitrogen would readily react with the organometallic reagent in an acid-base reaction, consuming one equivalent of the reagent to form a hydrocarbon. libretexts.org

Subsequent nucleophilic attack by another equivalent of the organometallic reagent could occur at the electrophilic carbonyl carbon. Research on the reaction of benzyl Grignard reagents with cyclic β-alkoxy-α,β-unsaturated trifluoromethyl ketones shows that 1,2-addition to the carbonyl group occurs in high yield. researchgate.net This suggests that the carbonyl group adjacent to a trifluoromethyl moiety is highly reactive towards such nucleophiles. Strong bases like sodium hydride (NaH) can be used to deprotonate the carbamate nitrogen, facilitating subsequent alkylation reactions. beilstein-journals.org

Reactivity Profile of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence on the nitrogen atom profoundly impacts the molecule's electronic properties and reactivity. nih.gov

Electron-Withdrawing Effects on Adjacent Reactivity

The primary influence of the trifluoromethyl group is its strong inductive electron-withdrawing effect (-I effect). nih.gov This effect significantly decreases the electron density on the adjacent nitrogen atom and, by extension, the carbonyl carbon of the carbamate. This increased electrophilicity of the carbonyl carbon makes it more susceptible to attack by nucleophiles.

The electron-withdrawing properties of the CF3 group also enhance the acidity of the N-H proton, making it more readily removed by a base compared to non-fluorinated carbamates. In medicinal chemistry, the incorporation of a trifluoromethyl group can enhance metabolic stability and target binding affinity due to its electronic effects and lipophilicity. mdpi.com

Research on glycosylation reactions has demonstrated the powerful deactivating effect of trifluoromethyl-substituted benzyl protecting groups. nih.gov The presence of CF3 groups on benzyl ethers was found to increase the 1,2-cis-selectivity of glycosylation reactions. This was attributed to the electron-withdrawing groups raising the energy barrier for the formation of certain reactive intermediates, thereby favoring a more selective reaction pathway. nih.gov A similar deactivating influence can be expected on the nitrogen lone pair of this compound, reducing its ability to participate in resonance with the carbonyl group.

| Donor Protecting Group | Acceptor | α/β Selectivity Ratio | Reaction Time (h) |

|---|---|---|---|

| Bn (Benzyl) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 11:1 | 24 |

| CF₃Bn (4-Trifluoromethylbenzyl) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 16:1 | 24 |

| 3,5-bis-CF₃Bn (3,5-Bis(trifluoromethyl)benzyl) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 31:1 | 72 |

| Bn (Benzyl) | 3-Azidopropan-1-ol | 11:1 | 24 |

| CF₃Bn (4-Trifluoromethylbenzyl) | 3-Azidopropan-1-ol | 22:1 | 24 |

| 3,5-bis-CF₃Bn (3,5-Bis(trifluoromethyl)benzyl) | 3-Azidopropan-1-ol | 34:1 | 72 |

Transformations of the Trifluoromethyl Group (e.g., defluorination if relevant to its reactivity)

The trifluoromethyl group is known for its high thermal and chemical stability, being generally resistant to attack by acids, bases, organometallic reagents, and oxidizing/reducing agents. beilstein-journals.org However, under specific and often harsh conditions, the C-F bonds can be transformed.

For example, aromatic trifluoromethyl groups can be hydrolyzed to carboxylic acids using a combination of fuming sulfuric acid and boric acid. rsc.org Selective C-F bond cleavage can also be achieved using reagents like boron tribromide to synthesize ketones from benzotrifluorides. The direct nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and a strong base like potassium hexamethyldisilazide (KHMDS) is a method to synthesize trifluoromethyl ketones, showcasing a reaction where the CF3 anion is the reactive species. nih.govbeilstein-journals.orgresearchgate.net While these transformations are well-documented for aryl-CF3 and other contexts, the N-CF3 group in this compound is expected to be highly robust and unlikely to undergo defluorination or other transformations under typical synthetic conditions.

Reactions of the Benzyl Ester Functionality

The benzyl ester group of this compound is a key functional group that can be readily removed or transformed, making it a valuable protecting group in organic synthesis.

Hydrogenolysis and Other Deprotection Mechanisms

The benzyl ester can be cleaved through hydrogenolysis, a common deprotection strategy. This reaction is typically carried out using a palladium catalyst and a hydrogen source. acs.orgchemrxiv.org Formic acid can serve as a convenient hydrogen donor for this catalytic transfer hydrogenation with 10% palladium on carbon. mdma.ch

Alternative deprotection methods for benzyl esters include the use of Lewis acids. For instance, anhydrous ferric chloride in dichloromethane (B109758) can cleave benzyl ethers, and tin(IV) chloride has been shown to be selective for the debenzylation of benzyl esters in the presence of benzyl ethers, amines, and amides. researchgate.net The choice of deprotection agent can be critical for achieving selectivity in complex molecules. researchgate.net

The introduction of a trifluoromethyl group at the benzylic position can significantly accelerate 1,6-elimination reactions, a process relevant to the design of chemical probes. nih.gov Density functional theory (DFT) calculations have shown that this substitution leads to a lower activation barrier for the transition state of this elimination. nih.gov

| Method | Reagents | Key Features | Citation |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Common and efficient method for deprotection. | acs.orgchemrxiv.org |

| Catalytic Transfer Hydrogenolysis | HCOOH, 10% Pd/C | Uses formic acid as a hydrogen donor. | mdma.ch |

| Lewis Acid Cleavage | FeCl₃, CH₂Cl₂ | Cleaves benzyl ethers. | researchgate.net |

| Selective Lewis Acid Cleavage | SnCl₄ | Selectively cleaves benzyl esters in the presence of other functional groups. | researchgate.net |

Transformations to other Esters, Amides, and Anhydrides

The benzyl ester functionality of this compound can be converted into other functional groups.

Transesterification: The benzyl ester can undergo transesterification to form other esters. This reaction can be catalyzed by various catalysts, including silica (B1680970) chloride and Scandium(III) triflate. organic-chemistry.org

Amidation: The conversion of esters to amides is a fundamental transformation in organic synthesis. nih.gov Direct amidation of carboxylic acids with amines can be achieved under solvent-free conditions at elevated temperatures. mdpi.com More sophisticated methods for the synthesis of N-trifluoromethyl amides involve the reaction of carboxylic acid halides or esters with isothiocyanates in the presence of silver fluoride. nih.govresearchgate.netescholarship.org

Anhydride (B1165640) Formation: While direct conversion to anhydrides is less common, related transformations can be achieved. For example, 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes react with trifluoroacetic anhydride in a strain-release ring-opening process to yield substituted azetidines. nih.gov

| Transformation | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| Transesterification | Alcohol, Catalyst (e.g., Silica chloride, Sc(OTf)₃) | Different Ester | organic-chemistry.org |

| Amidation | Amine, High Temperature (solvent-free) | Amide | mdpi.com |

| N-Trifluoromethyl Amidation | Isothiocyanate, AgF, Acyl Halide/Ester | N-Trifluoromethyl Amide | nih.govresearchgate.netescholarship.org |

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.

In Situ Spectroscopic Monitoring of Reactions (e.g., NMR, IR)

In situ spectroscopic techniques are powerful tools for monitoring reactions in real-time, providing valuable insights into reaction kinetics and the formation of intermediates.

NMR Spectroscopy: 19F NMR is particularly useful for monitoring reactions involving fluorine-containing compounds. nih.gov Flow systems coupled with NMR spectroscopy allow for the detection of unstable intermediates, which is critical for elucidating reaction mechanisms. beilstein-journals.org For example, the use of a micro flow cell has enabled the detection of a crucial but unstable intermediate in the radical addition to an oxime ether. beilstein-journals.org

IR Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time investigation of molecular changes during reactions. nih.gov It can be used to monitor reaction kinetics, understand the influence of catalysts, and identify reaction intermediates. nih.govmt.com The infrared spectrum of carbamic acid and its derivatives has been well-characterized, providing a basis for monitoring their formation and consumption in reactions. researchgate.net

Transition State Analysis and Reaction Pathway Mapping

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping reaction pathways and analyzing transition states.

DFT calculations have been employed to understand the energetics of 1,6-elimination reactions of benzyl derivatives. nih.gov These studies have shown that substituting the benzylic position with a trifluoromethyl group significantly lowers the activation barrier of the transition state, thus accelerating the reaction. nih.gov Such computational analyses provide a molecular-level understanding of reactivity and can guide the design of more efficient chemical processes. nih.gov

In the context of trifluoromethyl ketone synthesis from esters, the trifluoromethyl ketone moiety is recognized as a mimic of the tetrahedral transition-state intermediate of enzymatic hydrolysis. beilstein-journals.org This highlights the importance of understanding transition state structures in designing enzyme inhibitors and other biologically active molecules. beilstein-journals.org

| Technique | Application | Key Insights | Citation |

|---|---|---|---|

| In Situ NMR Spectroscopy | Real-time reaction monitoring, intermediate detection. | Provides kinetic data and helps identify transient species. | nih.govbeilstein-journals.org |

| In Situ IR Spectroscopy | Monitoring molecular changes during reactions. | Elucidates reaction kinetics and catalyst interactions. | nih.govmt.com |

| Density Functional Theory (DFT) | Transition state analysis and reaction pathway mapping. | Calculates activation barriers and provides mechanistic understanding. | nih.gov |

Applications of Trifluoromethyl Carbamic Acid Benzyl Ester in Organic Synthesis

As a Versatile Reagent or Intermediate in Complex Molecule Synthesis

The compound serves as a valuable precursor and building block, particularly for introducing trifluoromethylated nitrogen functionalities into organic molecules.

The synthesis of molecules containing an N-CF3 group is of high interest in medicinal chemistry, as this moiety can enhance metabolic stability and lipophilicity. nih.govbeilstein-journals.org Trifluoromethyl-carbamic acid benzyl (B1604629) ester and related reagents are instrumental in the direct incorporation of the trifluoromethylamino group.

Recent advancements have focused on the development of novel reagents for this purpose. For example, N-Cbz-N-trifluoromethyl hydroxylamine (B1172632) reagents have been designed and synthesized through silver-mediated oxidative trifluoromethylation. nih.gov These reagents have been successfully used for the direct C-H trifluoromethylamination of various heteroarènes and the tandem trifluoromethylamination of alkenes and dienes under photoredox catalysis, delivering a diverse range of N-trifluoromethyl aliphatic and heteroaromatic amines. nih.gov

Furthermore, biocatalytic strategies have been developed for the enantioselective synthesis of chiral α-trifluoromethyl amines. In one such method, engineered variants of the enzyme cytochrome c552 catalyze an asymmetric N-H carbene insertion reaction using benzyl 2-diazotrifluoropropanoate, a related carbene donor. nih.govresearchgate.net This reaction is applicable to a wide range of aryl amine substrates, affording valuable chiral α-trifluoromethyl amino esters. nih.govresearchgate.net

Table 1: Enantioselective Biocatalytic Synthesis of α-Trifluoromethyl Amino Esters

| Entry | Aryl Amine Substrate | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | p-Toluidine | >99 | 95:5 |

| 2 | p-Anisidine | 98 | 95:5 |

| 3 | p-Chloroaniline | 91 | 94:6 |

| 4 | o-Toluidine | 99 | 90:10 |

| 5 | m-Toluidine | 41 | 93:7 |

Data sourced from studies on biocatalytic N-H insertion using benzyl 2-diazotrifluoropropanoate. nih.gov

The introduction of a trifluoromethyl group into heterocyclic structures is a key strategy in the development of pharmaceuticals and agrochemicals. researchgate.net Trifluoromethyl-carbamic acid benzyl ester can serve as a precursor to trifluoromethylated nitrogen-containing compounds that are subsequently used in the construction of heterocyclic rings.

For instance, trifluoromethylated N-propargylic hydrazones, which can be derived from trifluoromethylated amine precursors, undergo highly selective reactions catalyzed by PtCl4 or AgOTf to yield CF3-pyrazoles and CF3-1,6-dihydropyridazines. beilstein-journals.org Similarly, asymmetric catalysis has been employed for the synthesis of trifluoromethylated dihydropyridazines with excellent enantioselectivities. beilstein-journals.org While not always a direct participant in the cyclization, the carbamate (B1207046) is a key intermediate for creating the necessary trifluoromethylated amine building block for these transformations. In some cases, cycloaddition reactions can be employed directly; for example, reactions of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) can produce bis(trifluoromethyl)pyrazolines or bis(trifluoromethyl)cyclopropanes depending on the solvent used. rsc.org

Role in Protecting Group Chemistry for Amines (Benzyl Carbamate, Cbz protection)

The benzyl carbamate (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal via catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com The introduction of a trifluoromethyl substituent onto the benzyl ring modifies the electronic properties of the Cbz group, enabling differential reactivity and enhancing its utility in orthogonal protection strategies.

The 4-trifluoromethylbenzyl carbamate (CTFB) group, a close analogue of the title compound, has been developed as a novel protecting group that can be selectively retained while other benzyl-type carbamates are cleaved. acs.org The electron-withdrawing trifluoromethyl group deactivates the benzyl system towards hydrogenolysis. acs.org This allows for the selective removal of a more labile carbamate, such as the 2-naphthylmethyl carbamate (CNAP), in the presence of a CTFB group under standard hydrogenolysis conditions (H2, Pd/C). acs.org This orthogonal relationship is highly valuable in the synthesis of complex molecules with multiple amine functionalities. acs.org

Table 2: Competitive Hydrogenolysis of Benzyl Carbamate Derivatives

| Entry | Substrate Linker | Competing Groups | Selectivity (Cleavage Ratio) |

|---|---|---|---|

| 1 | Piperazine | CNAP vs. Cbz | Low |

| 2 | Piperazine | Cbz vs. CTFB | 10 : 1 |

| 3 | Piperazine | CNAP vs. CTFB | >50 : 1 |

Data demonstrates the high selectivity for cleavage of the CNAP group over the CTFB group. acs.org

This deactivation provides chemists with a finer level of control over deprotection steps, expanding the strategic possibilities in multi-step synthesis. acs.org

Contribution to Stereoselective Synthesis

The trifluoromethyl-benzyl carbamate moiety plays a significant role in controlling the stereochemical outcome of certain reactions, influencing both diastereoselectivity and enantioselectivity.

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. Protecting groups on the glycosyl donor can exert a profound influence on the stereochemical outcome of the reaction. nih.gov Research has shown that modifying benzyl protecting groups on a glucosyl donor with trifluoromethyl substituents can substantially increase 1,2-cis-selectivity in glycosylation reactions. nih.gov

In a study using glucosyl imidate donors, replacing standard benzyl protecting groups with 4-trifluoromethylbenzyl (CF3Bn) or 3,5-bis-trifluoromethylbenzyl groups resulted in a consistent and marked improvement in the formation of the 1,2-cis glycosidic linkage, particularly with reactive alcohol acceptors. nih.gov The electron-withdrawing nature of the trifluoromethyl groups is believed to influence the reaction pathway, favoring the desired stereoisomer. nih.gov

Table 3: Effect of Trifluoromethylated Benzyl Groups on Glycosylation Selectivity

| Donor Protecting Group | Acceptor | Solvent | α:β Ratio (cis:trans) |

|---|---|---|---|

| Benzyl | N-Cbz-3-amino-1-propanol | Dioxane | 5.5 : 1 |

| 4-Trifluoromethylbenzyl | N-Cbz-3-amino-1-propanol | Dioxane | 10 : 1 |

| 3,5-Bis(trifluoromethyl)benzyl | N-Cbz-3-amino-1-propanol | Dioxane | 11 : 1 |

Data shows increasing 1,2-cis (α) selectivity with increasing trifluoromethyl substitution on the benzyl protecting groups. nih.gov

The structural components of this compound are utilized in reagents for powerful enantioselective transformations. Chiral auxiliaries and enzyme-catalyzed reactions are two key strategies for achieving high levels of enantioselectivity. wikipedia.orgnih.gov

A notable example is the biocatalytic synthesis of enantioenriched α-trifluoromethyl amines through an asymmetric N-H insertion reaction. nih.govresearchgate.net This transformation uses engineered enzymes to control the stereochemical outcome. The reaction employs benzyl 2-diazotrifluoropropanoate as a carbene donor, which inserts into the N-H bond of various anilines. nih.gov The combination of the enzyme's chiral pocket and the specific structure of the carbene precursor, which contains the benzyl ester and trifluoromethyl moieties, allows for the highly enantioselective formation of the α-trifluoromethyl amino ester products. nih.govresearchgate.net This method provides a direct route to optically active α-trifluoromethyl amino esters, which are valuable building blocks for medicinal chemistry. nih.gov

Application in Fragment-Based Synthesis and Chemical Biology Tools

This compound, while a relatively simple molecule, possesses a combination of functional groups that make it a molecule of interest in the realms of fragment-based synthesis and the development of chemical biology tools. The strategic incorporation of a trifluoromethyl group alongside a stable carbamate linker and a versatile benzyl ester provides a unique scaffold that can be exploited in modern drug discovery and biochemical studies.

In fragment-based drug discovery (FBDD), small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. The trifluoromethyl group is a highly sought-after moiety in fragment libraries. mdpi.comhovione.com Its inclusion in a fragment can significantly enhance binding affinity and modulate physicochemical properties such as lipophilicity and metabolic stability. mdpi.comnih.gov The strong electron-withdrawing nature of the trifluoromethyl group can influence hydrogen bonding and electrostatic interactions with protein targets. mdpi.com Therefore, this compound can serve as a valuable fragment for screening campaigns aimed at identifying initial hits for therapeutic targets.

The carbamate linkage in the molecule offers a stable and synthetically versatile handle. Carbamates are recognized for their good chemical and proteolytic stability and their ability to act as peptide bond surrogates, which can facilitate interactions with protein active sites. nih.govnih.govacs.org The benzyl ester portion of the molecule provides a readily modifiable point for fragment elaboration, allowing chemists to grow the fragment into a more potent lead compound by exploring the surrounding binding pocket of the target protein.

As a chemical biology tool, the unique properties of the trifluoromethyl group can be leveraged. The trifluoromethyl group can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and protein dynamics. rsc.org A fragment like this compound could be used to develop chemical probes to label proteins or to study enzyme mechanisms. The benzyl carbamate structure has also been investigated in the design of cleavable linkers for antibody-drug conjugates, highlighting the potential for this scaffold in targeted delivery systems. nih.govnih.gov

The utility of fragments containing trifluoromethyl and carbamate functionalities in drug discovery can be illustrated by considering their physicochemical properties, which are crucial for their effectiveness as starting points in FBDD.

Table 1: Physicochemical Properties of Representative Functional Groups in Fragment-Based Drug Discovery

| Functional Group | Key Physicochemical Contributions | Relevance in Fragment-Based Synthesis |

| Trifluoromethyl (-CF₃) | High electronegativity, increased lipophilicity (Hansch π value of +0.88), metabolic stability. mdpi.com | Enhances binding affinity through electrostatic interactions, improves pharmacokinetic properties of the resulting lead compounds. mdpi.comhovione.com |

| Carbamate (-NHCOO-) | Good chemical and proteolytic stability, acts as a hydrogen bond donor and acceptor, peptide bond isostere. nih.govnih.govacs.org | Provides a stable and rigid linker for fragment elaboration, facilitates interactions with protein backbones. researchgate.net |

| Benzyl (-CH₂C₆H₅) | Provides a non-polar surface for hydrophobic interactions, serves as a modifiable handle for synthetic elaboration. | Offers a vector for fragment growing and optimization of binding to the target. |

Detailed research into the application of trifluoromethyl-containing fragments has demonstrated their success in identifying novel binders for a range of biological targets. The trifluoromethyl group's ability to occupy small, hydrophobic pockets and to form favorable interactions has been a key factor in the development of potent and selective inhibitors. While specific studies on this compound are not extensively documented in this direct context, the established principles of fragment-based design and the known properties of its constituent groups strongly suggest its potential as a valuable building block in these advanced applications.

Theoretical and Computational Studies on Trifluoromethyl Carbamic Acid Benzyl Ester

Quantum Chemical Calculations of Electronic Structure

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like Trifluoromethyl-carbamic acid benzyl (B1604629) ester. These methods allow for the detailed investigation of electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For compounds analogous to Trifluoromethyl-carbamic acid benzyl ester, such as other carbamates and benzyl derivatives, DFT calculations are routinely employed to determine optimized molecular geometries and a range of quantum chemical descriptors. mdpi.comresearchgate.net

Commonly, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is used in combination with basis sets like 6-31G*, 6-31+G(d), or 6-311+G(d,p) to achieve a balance between computational cost and accuracy. mdpi.comscirp.org These calculations provide the lowest energy three-dimensional arrangement of atoms, defining bond lengths, bond angles, and dihedral angles.

From the optimized geometry, key electronic properties are derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Based on these fundamental energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. Studies on related N-benzyl amides have used DFT to compute these values, providing a template for what would be expected for this compound. mdpi.com

Table 1: Global Reactivity Descriptors Calculated for an Analogous N-Benzyl Amide using DFT Data derived from studies on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.38 | Indicates electron-donating ability (more negative values mean more difficult to donate). |

| LUMO Energy | ELUMO | -1.84 | Indicates electron-accepting ability (less negative values mean easier to accept). |

| Energy Gap (η) | ELUMO - EHOMO | 5.54 | A large gap indicates high stability and low chemical reactivity. mdpi.com |

| Chemical Potential (μ) | -(IP + EA)/2 | -4.61 | A negative value is associated with good chemical stability. mdpi.com |

| Electronegativity (χ) | -μ | 4.61 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ²/2η | 1.92 | Classifies the global electrophilic nature of a molecule; a value > 1.5 eV indicates a strong electrophile. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

For a molecule like this compound, the MEP map would reveal distinct regions of charge:

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. The most negative potential is typically located around the highly electronegative oxygen atom of the carbonyl group (C=O), making it a primary site for interactions with electrophiles or hydrogen bond donors. mdpi.comresearchgate.net

Positive Potential (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. The highest positive potential would be found around the hydrogen atom of the carbamate's N-H group, indicating its role as a hydrogen bond donor. researchgate.net

Neutral Potential (Green): These areas, typically the benzyl and phenyl rings, have an intermediate potential and are often associated with lipophilic or van der Waals interactions. mdpi.com

This visualization is invaluable for understanding intermolecular interactions and predicting how the molecule will bind to biological targets or react with other chemical species. mdpi.comnih.gov

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of this compound are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis involves identifying the stable, low-energy conformations (rotamers) of the molecule and the energy barriers between them.

The structure of this molecule contains several rotatable single bonds, leading to a complex conformational landscape. Key considerations include:

Carbamate (B1207046) Group Conformation: In acyclic carbamates, the ester linkage (O=C-O-C) strongly favors a trans conformation. The amide linkage (H-N-C=O) also predominantly adopts a trans conformation, although a small population of the cis conformation (around 3.5%) can exist in some cases. acs.org

Computational methods, such as DFT geometry optimizations of various starting geometries, are used to map the potential energy surface and identify the most stable conformers.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates.

For this compound, computational modeling can predict its reactivity in various chemical transformations, such as hydrolysis or substitution reactions. This process involves mapping the potential energy surface of the reaction.

The methodology typically involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy states.

Transition State (TS) Search: A transition state is the highest energy point along the lowest energy reaction path. Sophisticated algorithms are used to locate this "saddle point" on the potential energy surface. The structure of the TS provides critical insight into the bond-making and bond-breaking processes.

Energy Barrier Calculation: The activation energy (energy barrier) of the reaction is the energy difference between the transition state and the reactants. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction.

For instance, DFT calculations on the degradation of related trifluoromethyl-containing aromatic compounds, like trifluoromethylphenols, have successfully predicted reaction mechanisms. rsc.org In one study, calculations revealed that a defluorination reaction proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, providing detailed mechanistic insights that were supported by experimental evidence. rsc.org A similar approach could be applied to predict the degradation or metabolic pathways of this compound.

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Beyond elucidating known reactions, computational modeling can predict the reactivity and selectivity of a molecule in new, unexplored chemical transformations. This predictive power stems directly from the electronic structure calculations described in section 5.1.

The global reactivity descriptors calculated via DFT are central to this predictive capability:

HOMO-LUMO Gap: As previously noted, a small energy gap is indicative of high reactivity. This parameter can be used to screen different molecules and predict which will be more reactive under a given set of conditions. nih.gov

Electrophilicity Index (ω): This index provides a quantitative scale for a molecule's electrophilic nature. mdpi.com By calculating ω, one can predict whether this compound will act as a strong (ω > 1.5 eV), moderate (0.8 < ω < 1.5 eV), or marginal (ω < 0.8 eV) electrophile in potential reactions. mdpi.com This is crucial for designing reactions like aromatic substitutions or additions.

MEP Analysis: The Molecular Electrostatic Potential map provides a visual guide to regioselectivity. For example, in an electrophilic aromatic substitution reaction, the MEP map would predict that attack is most likely to occur at the most electron-rich (most negative potential) positions of the aromatic ring. Conversely, it identifies the most electron-deficient sites for nucleophilic attack. nih.gov

By combining these computational tools, chemists can hypothesize the outcomes of novel reactions, screen potential substrates, and design more efficient and selective synthetic routes, accelerating the discovery of new chemical transformations.

Synthesis and Reactivity of Derivatives and Analogues of Trifluoromethyl Carbamic Acid Benzyl Ester

Structural Modifications of the Benzyl (B1604629) Group

The benzyl group in trifluoromethyl-carbamic acid benzyl ester serves as a protecting group for the trifluoromethylamino functionality. Altering this group by introducing substituents or replacing it with other aromatic or protecting moieties can modulate its electronic properties and cleavage conditions.

The introduction of substituents onto the phenyl ring of the benzyl group can alter the stability and reactivity of the carbamate (B1207046). Electron-donating groups, such as a methoxy (B1213986) group, can increase the acid lability of the carbamate, facilitating its removal under milder conditions. For instance, p-methoxybenzyl (PMB) carbamates are known to be cleaved under acidic conditions that leave other protecting groups intact. The synthesis of such derivatives can be achieved by reacting the corresponding substituted benzyl alcohol with an appropriate trifluoromethyl isocyanate precursor or by using a substituted benzyl chloroformate to trap a trifluoromethylamine intermediate. While specific examples for N-trifluoromethyl carbamates are not extensively detailed, the synthesis of N-(4-(benzyloxy)benzyl) derivatives has been demonstrated in other contexts, which involves the reaction of a substituted benzyl bromide with a phenolic compound, followed by further functionalization. nih.gov This suggests that building blocks like p-methoxybenzyl alcohol can be readily incorporated. nih.govgoogle.com

The following table summarizes representative substituted benzyl and heteroaryl methyl groups that can be incorporated into the carbamate structure.

| Group | Structure | Potential Synthetic Precursor | Notable Feature |

| 4-Methoxybenzyl | 4-MeO-C₆H₄-CH₂- | 4-Methoxybenzyl alcohol | Increased acid lability for deprotection |

| 3,5-Bis(trifluoromethyl)benzyl | 3,5-(CF₃)₂-C₆H₃-CH₂- | 3,5-Bis(trifluoromethyl)benzylamine | Altered electronic properties and lipophilicity |

| 2-Pyridylmethyl | 2-Py-CH₂- | 2-(Hydroxymethyl)pyridine | Potential for metal coordination; altered solubility |

| 3-Pyridylmethyl | 3-Py-CH₂- | 3-(Hydroxymethyl)pyridine | Potential for metal coordination; altered solubility |

The benzyl (Cbz or Z) group is a classic protecting group for amines, but others like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) offer different deprotection strategies, which is crucial for orthogonal synthesis schemes.

Boc-protected analogues: The Boc group is stable to a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). peptide.com The synthesis of N-Boc-N-trifluoromethyl hydroxylamine (B1172632) has been reported, which serves as a reagent for introducing the N-Boc-N-CF₃ moiety into various molecules. acs.org This indicates the feasibility of preparing Boc-protected trifluoromethylamine derivatives. These analogues are valuable in synthetic routes where acid-labile protection is desired and hydrogenation conditions (for Cbz removal) are not compatible.

Fmoc-protected analogues: The Fmoc group is notable for its lability to basic conditions, typically using piperidine (B6355638) in DMF, while being stable to acid and hydrogenation. peptide.comtotal-synthesis.comnih.gov This orthogonality to both Cbz and Boc groups makes it highly valuable in complex syntheses, particularly in solid-phase peptide synthesis. nih.gov The deprotection mechanism involves a β-elimination initiated by the abstraction of the acidic proton on the fluorene (B118485) ring. total-synthesis.com While the direct synthesis of Fmoc-NHCF₃ from trifluoromethylamine is not commonly described, the general methods for Fmoc protection using Fmoc-Cl or Fmoc-OSu under basic conditions could be adapted. total-synthesis.com

| Protecting Group | Full Name | Cleavage Condition | Key Advantage |

| Cbz (or Z) | Benzyloxycarbonyl | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base |

| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA) | Orthogonal to Cbz and Fmoc |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) | Orthogonal to Cbz and Boc; UV-active |

Modifications at the Carbamic Acid Backbone

Altering the carbamic acid backbone by introducing substituents on the nitrogen or replacing the oxygen atoms can lead to compounds with different chemical and physical properties.

N-alkylation of the carbamate nitrogen would result in a tertiary carbamate. While specific examples starting from this compound are scarce, N-alkylated carbamoyl (B1232498) fluorides such as benzyl(methyl)carbamic fluoride (B91410) and benzyl(butyl)carbamic fluoride have been synthesized. nih.gov These could potentially serve as precursors to the corresponding N-alkylated trifluoromethyl carbamates.

N-acylation of the carbamate nitrogen would produce an N-acyl derivative. These compounds are analogous to N-acyl ureas and may exhibit interesting biological activities. The synthesis could potentially be achieved by reacting this compound with an acyl chloride or anhydride (B1165640) under basic conditions. However, the reactivity of the N-H bond in N-trifluoromethyl carbamates is reduced due to the strong electron-withdrawing effect of the trifluoromethyl group, which may necessitate forcing conditions.

Replacing one or both oxygen atoms of the carbamate with sulfur or selenium atoms yields thio- and selenocarbamate analogues, which can have significantly different reactivity and biological profiles.

Thiocarbamates: The synthesis of N-trifluoromethyl thiocarbamates has been demonstrated. One general route involves the reaction of N-trifluoromethylcarbamoyl fluorides with thiols or sodium thiosulfate. researchgate.net A more specific example is the synthesis of N-trifluoromethyl thiocarbamates from a 3-aminopyridine-derived carbamate. This method utilizes a perfluorophenyl pyridin-3-yl(trifluoromethyl)carbamate intermediate which undergoes nucleophilic substitution with thiols. researchgate.net This strategy suggests that an O-benzyl N-(trifluoromethyl)thiocarbamate could be prepared from a suitable activated N-trifluoromethyl carbamate precursor and benzyl mercaptan.

Selenocarbamates: The synthesis of N-trifluoromethyl selenocarbamates is less documented. However, a general method has been proposed where N-trifluoromethylcarbamoyl fluorides react with sodium selenate, indicating the feasibility of accessing these selenium analogues. researchgate.net The synthesis of benzyl selenocyanates from benzylic halides and potassium selenocyanate (B1200272) is a known transformation, showcasing a method to introduce the benzyl-seleno moiety. nih.gov

Variations in the Perfluoroalkyl Group

Replacing the trifluoromethyl (CF₃) group with a longer perfluoroalkyl chain, such as pentafluoroethyl (C₂F₅) or heptafluoropropyl (C₃F₇), can significantly impact the lipophilicity and electronic properties of the molecule. The synthesis of N-perfluoroalkyl amines is a challenging area of fluorine chemistry. However, methods exist for the one-pot synthesis of perfluoroalkyl amines using RբSO₂Na as the perfluoroalkyl source, which proceeds through a thiocarbonyl fluoride intermediate. rsc.org This suggests that benzyl carbamates with longer perfluoroalkyl chains could be synthesized by trapping the in situ generated perfluoroalkylamine with benzyl chloroformate. While a direct report on benzyl N,N-bis[2-(pentafluoroanilino)ethyl]carbamate exists, it does not involve a perfluoroalkyl group directly on the nitrogen of the carbamate. nih.gov Further research is needed to establish efficient and general routes to benzyl N-(perfluoroalkyl)carbamates.

Difluoromethyl and other Fluoroalkyl Carbamates

The synthesis of N-fluoroalkyl carbamates, including the difluoromethyl analogues of this compound, often proceeds through the formation of key intermediates such as carbamoyl fluorides. These precursors offer a versatile platform for the introduction of various alcohol moieties to furnish the final carbamate product.

A prevalent strategy for the synthesis of N-difluoromethyl carbamates involves the initial preparation of N-CF2H carbamoyl fluorides. This can be achieved through a desulfurization-fluorination reaction of thioformamides. These N-CF2H carbamoyl fluorides are stable and can be readily diversified. For instance, the reaction of an N-aryl-N-(difluoromethyl)carbamoyl fluoride with an alcohol in the presence of a suitable base would yield the corresponding N-aryl-N-(difluoromethyl)carbamate.

Beyond difluoromethyl carbamates, the synthesis of other fluoroalkyl carbamates has also been explored. For example, hexafluoroisopropyl carbamates have been synthesized by reacting appropriate amines with an activated carbonate derived from 1,1,1,3,3,3-hexafluoropropan-2-ol. This method highlights the adaptability of synthetic routes to incorporate different fluoroalkyl groups into the carbamate structure.

The following table summarizes some of the synthetic approaches to N-fluoroalkyl carbamates:

| Fluoroalkyl Group | Precursor | Reagents | Product |

| Difluoromethyl (N-CF2H) | Thioformamide | Desulfurization-fluorination agents | N-CF2H Carbamoyl Fluoride |

| Difluoromethyl (N-CF2H) | N-CF2H Carbamoyl Fluoride | Alcohol, Base | N-Difluoromethyl Carbamate |

| Hexafluoroisopropyl | Amine | Activated Hexafluoroisopropyl Carbonate | Hexafluoroisopropyl Carbamate |

Comparative Reactivity and Stability Studies of Analogues

The reactivity and stability of carbamates are significantly influenced by the electronic properties of the substituents on the nitrogen atom. The introduction of electron-withdrawing fluoroalkyl groups, such as trifluoromethyl (CF3) and difluoromethyl (CF2H), is expected to have a profound impact on the chemical behavior of the carbamate moiety.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect decreases the electron density on the nitrogen atom of the carbamate, which in turn affects the stability of the C-N and C-O bonds. It is reported that N-CF3 carbonyl compounds are generally highly robust. nih.govnih.gov This enhanced stability can be attributed to the decreased nucleophilicity of the nitrogen and the strengthening of the amide bond resonance.

The difluoromethyl group, while also electron-withdrawing, possesses a hydrogen atom that can participate in hydrogen bonding, a characteristic absent in the trifluoromethyl group. This difference can lead to distinct intermolecular interactions and potentially different reactivity profiles. N-CF2H carbonyl compounds have also been described as robust, suggesting a comparable level of stability to their N-CF3 counterparts under certain conditions. nih.govnih.gov Preliminary calculations have indicated that N-CF2H amides may have a lower lipophilicity compared to their N-CF3 analogues, a property that could influence their biological activity and metabolic stability. nih.govnih.gov

The thermal decomposition of carbamates can proceed through various pathways, including decarboxylation or cleavage of the C-O or C-N bonds. The relative strengths of these bonds, as influenced by the N-fluoroalkyl substituent, would dictate the decomposition temperature and the nature of the resulting products.

The following table provides a qualitative comparison of the expected properties of N-trifluoromethyl and N-difluoromethyl carbamates based on the electronic nature of the fluoroalkyl group:

| Property | N-Trifluoromethyl (N-CF3) Carbamate | N-Difluoromethyl (N-CF2H) Carbamate |

| Electronic Effect | Strongly electron-withdrawing | Electron-withdrawing |

| Hydrogen Bonding | No | Potential for H-bond donation |

| General Stability | Highly robust nih.govnih.gov | Robust nih.govnih.gov |

| Lipophilicity (logP) | Higher (predicted for amides) nih.govnih.gov | Lower (predicted for amides) nih.govnih.gov |

Further empirical studies are necessary to provide detailed, quantitative comparisons of the reactivity and stability of this compound and its difluoromethyl and other fluoroalkyl analogues. Such research would be invaluable for the rational design of novel fluoroalkyl-containing molecules with tailored properties for various applications.

Advanced Analytical Techniques in the Research of Trifluoromethyl Carbamic Acid Benzyl Ester Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation (¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment of specific nuclei. jchps.com For Trifluoromethyl-carbamic acid benzyl (B1604629) ester, multinuclear NMR experiments are essential for unambiguous structure confirmation and for studying its dynamic behavior and reaction mechanisms.

¹H NMR: Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. In the structure of Trifluoromethyl-carbamic acid benzyl ester, characteristic signals would be expected for the benzylic protons (CH₂) and the aromatic protons of the benzyl group. The N-H proton signal can also be observed, though its chemical shift and appearance can be highly dependent on the solvent and concentration. nih.gov

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. Key signals for this compound would include the carbonyl carbon (C=O) of the carbamate (B1207046) group, the carbons of the benzyl moiety, and the quartet signal for the trifluoromethyl (CF₃) carbon due to coupling with the fluorine atoms. chemicalbook.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool. It provides a highly sensitive and direct way to observe the trifluoromethyl group. rsc.org The chemical shift of the CF₃ group is indicative of its electronic environment, and changes in this shift can be used to monitor transformations at or near the nitrogen atom. beilstein-journals.orgbeilstein-journals.org For instance, in related trifluoromethyl-containing aromatic compounds, the ¹⁹F signal for a CF₃ group on a benzene (B151609) ring typically appears around -63 ppm. beilstein-journals.org

¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom in the carbamate linkage. Changes in the nitrogen chemical shift can provide valuable data for mechanistic studies involving bond formation or cleavage at the nitrogen center.

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for similar functional groups.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | ~7.3 (aromatic) | Multiplet for phenyl protons |

| ~5.1 (benzyl CH₂) | Singlet | |

| Variable (N-H) | Broad singlet, dependent on conditions | |

| ¹³C | ~155 (C=O) | Carbonyl carbon |

| ~136 (aromatic C-ipso) | ||

| ~128 (aromatic C-H) | ||

| ~125 (CF₃) | Quartet due to ¹JC-F coupling | |

| ~67 (benzyl CH₂) | ||

| ¹⁹F | ~ -60 to -70 | Singlet for the CF₃ group |

Mass Spectrometry for Reaction Monitoring and Product Identification (e.g., HRMS, LC-MS/MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its transformation products.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of newly synthesized compounds and for distinguishing between products with the same nominal mass. For related carbamates, HRMS has been used to confirm calculated molecular weights to within a few parts per million. beilstein-journals.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. nih.gov It is particularly useful for monitoring the progress of reactions by separating complex mixtures and identifying reactants, intermediates, and products in real-time. hpst.cznih.gov In MS/MS, a specific ion (e.g., the molecular ion of the carbamate) is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, aiding in the identification of known compounds and the characterization of unknown products. nih.govresearchgate.net The multiple reaction monitoring (MRM) scan mode is especially effective for quantifying trace amounts of specific carbamates in complex mixtures. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of carbamates. chrom-china.com Reversed-phase HPLC, using a C18 column, is typically employed to separate carbamates based on their polarity. The purity of a sample can be accurately determined by integrating the peak area of the target compound relative to any impurities.

Gas Chromatography (GC): GC can also be used for carbamate analysis, but its application is often limited by the thermal lability of these compounds. proquest.com Carbamates can decompose at the high temperatures used in conventional GC injectors, leading to inaccurate quantification and the appearance of degradation products. oup.com To overcome this, specialized techniques like cold on-column injection or derivatization of the carbamate to a more thermally stable compound are often employed. oup.comscispec.co.th

Table 2: Comparison of Chromatographic Methods for Carbamate Analysis

| Technique | Advantages | Disadvantages/Challenges |

| HPLC | Widely applicable, non-destructive, suitable for thermally labile compounds. | May require longer analysis times, consumes more solvent. |

| GC | High resolution, fast analysis times. | Thermal degradation of carbamates is a significant issue. proquest.comoup.com |

X-ray Crystallography for Solid-State Structure Determination of Key Intermediates

X-ray crystallography provides definitive, three-dimensional structural information of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for determining the structure of stable intermediates or metal complexes derived from it. nih.gov

For example, carbamato ligands readily form complexes with a wide range of metal centers. nih.gov The study of such metal-carbamato complexes is crucial in catalysis and materials science. X-ray crystallography can reveal precise bond lengths, bond angles, and coordination modes of the carbamate ligand to the metal. scirp.orgacs.org This information is critical for understanding the steric and electronic properties of the ligand and for designing new catalysts or materials. Carbamato ligands can coordinate to metals in various ways, including as monodentate or bidentate (chelating) ligands. nih.govresearchgate.net

Infrared (IR) and UV-Vis Spectroscopy in Mechanistic Studies

Vibrational and electronic spectroscopy provide complementary information that is useful in both structural confirmation and mechanistic studies.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key characteristic absorption bands would include:

N-H stretch: A sharp peak typically around 3300-3500 cm⁻¹.

C=O stretch: A strong, sharp peak for the carbamate carbonyl group, usually found in the range of 1700-1730 cm⁻¹.

C-O stretch: Bands associated with the C-O single bonds of the ester functionality.

C-F stretches: Strong absorptions for the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region. FTIR spectroscopy is particularly useful for monitoring reactions where these functional groups are altered, for example, in the hydrolysis of the carbamate. rsc.org

UV-Vis Spectroscopy: UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The benzyl group in this compound contains a chromophore that absorbs UV light. This property can be exploited to monitor reaction kinetics. spectroscopyonline.comthermofisher.com By tracking the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. sctunisie.orgresearchgate.netnih.gov For example, if a reaction involves a modification to the aromatic ring or the conjugation system, the resulting change in the UV-Vis spectrum can be used to calculate the reaction rate constant. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing carbamates often rely on hazardous reagents such as phosgene (B1210022) and its derivatives. researchgate.net Future research will undoubtedly prioritize the development of greener, phosgene-free synthetic pathways that are both safer and more atom-economical.

One of the most promising sustainable approaches is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. rsc.org This strategy aligns with the goals of green chemistry by converting a greenhouse gas into valuable chemicals. Research is expected to focus on optimizing reaction conditions for the three-component coupling of a trifluoromethylamine precursor, benzyl (B1604629) alcohol, and CO₂. This would involve exploring various catalytic systems that can efficiently activate the thermodynamically stable CO₂ molecule under mild conditions.

Another avenue for sustainable synthesis is the advancement of biocatalysis. The use of enzymes, such as esterases and acyltransferases, offers a highly selective and environmentally benign method for carbamate (B1207046) synthesis in aqueous media. rsc.org Future studies could involve engineering enzymes to specifically accommodate trifluoromethylated substrates, thereby enabling the efficient and enantioselective synthesis of Trifluoromethyl-carbamic acid benzyl ester and its chiral derivatives.

The table below summarizes potential sustainable synthetic strategies.

| Synthetic Strategy | Key Features | Potential Advantages |

| CO₂ Utilization | Uses carbon dioxide as a C1 source. | Renewable feedstock, phosgene-free, high atom economy. |

| Biocatalysis | Employs enzymes (e.g., esterases). | Mild reaction conditions, high selectivity, aqueous media. |

| Carbonate Reagents | Uses reagents like dibenzyl carbonate. | Avoids highly toxic precursors. |

Integration into Automated Synthesis Platforms for High-Throughput Experimentation

The integration of chemical synthesis with automated platforms is revolutionizing drug discovery and materials science. mdpi.comacs.org Automated flow chemistry, in particular, offers significant advantages in terms of safety, reproducibility, and the ability to perform high-throughput experimentation (HTE). researchgate.netnih.govchemrxiv.orgamidetech.com

Future research will likely see the development of automated flow synthesis protocols for this compound and its analogues. youtube.com These platforms enable the rapid optimization of reaction parameters (temperature, pressure, catalyst loading, etc.) and the creation of large libraries of related compounds for screening purposes. youtube.com By systematically varying the amine and alcohol components, researchers can quickly explore the structure-activity relationships of novel trifluoromethylated carbamates.

Moreover, the use of 19F-NMR in high-throughput screening provides a powerful tool for analyzing fluorinated compounds, as the absence of spectral overlap allows for the screening of large chemical mixtures and automated data analysis. adelphi.eduacs.org This technique could be seamlessly integrated with automated synthesis platforms to accelerate the discovery of new bioactive molecules based on the this compound scaffold.

Exploration of Novel Catalytic Systems for its Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation and could be adapted for the synthesis of this compound. researchgate.net Future research will likely explore the use of other transition metals, such as nickel and copper, which offer different reactivity profiles and may be more cost-effective. acs.orgrsc.org Photocatalytic methods are also emerging as a mild and sustainable alternative for C-N bond coupling reactions. nih.govmdpi.com

Biocatalysis: As mentioned earlier, engineered enzymes could play a significant role. The development of a biocatalytic platform for synthesizing chiral α-trifluoromethylated compounds highlights the potential for creating stereochemically pure versions of this compound. researchgate.netnih.govCurrent time information in Vancouver, CA.rsc.org Furthermore, nonheme iron enzymes have been shown to generate trifluoromethyl radicals, opening up new possibilities for enzymatic C-CF₃ bond formation. acs.org

Electrocatalysis: Electrosynthesis is gaining traction as a green and efficient method for chemical transformations. nih.gov Future work could explore the electrocatalytic synthesis of this compound, potentially from CO₂ and a suitable amine, which would offer a sustainable and scalable route.

The following table outlines emerging catalytic approaches.

| Catalytic Approach | Catalyst Type | Potential Application |

| Transition Metal | Palladium, Nickel, Copper | C-N bond formation, cross-coupling reactions. acs.orgresearchgate.netrsc.org |

| Photocatalysis | Light-driven catalysts | Mild and sustainable synthesis. nih.govmdpi.com |

| Biocatalysis | Engineered enzymes | Enantioselective synthesis, green chemistry. rsc.orgCurrent time information in Vancouver, CA. |

| Electrocatalysis | Electrode-driven reactions | Sustainable synthesis from simple precursors. nih.gov |

Design of New Reagents and Methodologies Based on its Core Structure

The unique combination of a trifluoromethyl group and a carbamate moiety makes this compound a valuable platform for the design of new reagents and synthetic methodologies.

The N-CF₃ group is a fascinating, yet underexplored, functional group in medicinal chemistry. nih.gov Research into the synthesis of stable N-trifluoromethyl carbamoyl (B1232498) building blocks could lead to the development of novel reagents for introducing the N-CF₃ motif into complex molecules. researchgate.net For instance, N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine (B1172632) reagents have been designed for the direct incorporation of a NCF₃ moiety into various substrates. acs.orgnih.gov

Furthermore, α-trifluoromethyl alkenes are versatile synthons that can undergo a variety of transformations. rsc.org The core structure of this compound could be modified to create novel trifluoromethylated building blocks for use in cycloaddition reactions or for the synthesis of complex fluorinated heterocycles. acs.org The development of new electrophilic trifluoromethylating reagents is an active area of research, and the insights gained from studying the reactivity of this compound could contribute to the design of more efficient and selective reagents. researchgate.netresearchgate.netsustech.edu.cn

Computational Design for Enhanced Reactivity and Selectivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgresearchgate.netmdpi.comresearchgate.net Future research on this compound will heavily rely on computational modeling to guide experimental work.

DFT studies can be employed to:

Analyze Reaction Mechanisms: Elucidate the detailed mechanisms of synthetic routes, helping to optimize reaction conditions and catalyst design. rsc.orgresearchgate.net

Predict Reactivity and Selectivity: The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the carbamate. researchgate.net DFT calculations can predict how this will affect the reactivity of the molecule in various transformations, as well as the regio- and stereoselectivity of reactions.

Design Novel Catalysts: By modeling the interaction between the substrate and potential catalysts, researchers can rationally design more effective and selective catalytic systems.

Understand Molecular Properties: Computational methods can provide insights into the conformational preferences and electronic structure of this compound, which is crucial for understanding its potential biological activity. mdpi.com

Recent studies have used DFT to investigate the reactivity of carbamates and the role of the trifluoromethyl group in various reactions, providing a solid foundation for future computational work on this specific molecule. researchgate.netmdpi.com

Q & A

Basic: What are the common synthetic routes for preparing Trifluoromethyl-carbamic acid benzyl ester, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves coupling trifluoromethyl-carbamic acid derivatives with benzyl alcohol via esterification. A two-step approach is often employed:

Activation of the Carbamic Acid: Use reagents like carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride or mixed anhydride .

Benzylation: React the activated intermediate with benzyl alcohol in anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts.

Optimization Tips:

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Solvent Choice: Use aprotic solvents (e.g., DCM or THF) to minimize hydrolysis .

- Molar Ratios: A 1.2:1 molar ratio of benzyl alcohol to activated carbamic acid improves yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:

- ¹⁹F NMR: The trifluoromethyl group (-CF₃) appears as a sharp singlet near δ -60 to -70 ppm. Splitting indicates impurities or incomplete substitution .

- ¹H NMR: Benzyl protons (CH₂Ph) resonate as a singlet at δ ~5.1 ppm. Aromatic protons show splitting patterns consistent with para-substitution .

- IR Spectroscopy: Look for C=O stretching (~1700 cm⁻¹) and N-H stretches (if present) at ~3300 cm⁻¹ .

- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~267 for C₁₀H₈F₃NO₂ derivatives) .

Advanced: How can researchers resolve contradictions in NMR data when analyzing this compound derivatives?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or isotopic impurities:

- Variable Temperature NMR: Cool samples to -40°C to slow conformational exchange, resolving split peaks into distinct signals .

- Deuterated Solvents: Use deuterated trifluoroacetic acid (TFA-d) to eliminate solvent interference in ¹H NMR .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., benzyl-d₇ esters) to assign overlapping proton signals .

Advanced: What strategies are recommended for improving the stability of this compound under different storage conditions?

Methodological Answer:

- Storage Conditions:

- Stabilization Additives: Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Basic: What purification methods are suitable for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (10–40%). The compound’s polarity is intermediate between starting materials and byproducts .

- Recrystallization: Dissolve in warm ethanol (50–60°C) and cool slowly to -20°C. Yield improves with seed crystals .

- HPLC: Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >98% purity for analytical standards .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations: Model the electron-deficient trifluoromethyl group’s effect on the carbonyl carbon’s electrophilicity. B3LYP/6-31G(d) level calculations predict reaction barriers for nucleophilic attack .

- Solvent Effects: Use COSMO-RS to simulate solvent polarity’s impact on transition states (e.g., DMSO vs. toluene) .

- Mechanistic Studies: Identify intermediates via ab initio molecular dynamics (AIMD) to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.